N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide
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Description
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide is a useful research compound. Its molecular formula is C16H18N2OS2 and its molecular weight is 318.45. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
One study explores the structural modifications of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors to improve metabolic stability. By examining various 6,5-heterocycles as alternatives to the benzothiazole ring, researchers aimed to reduce metabolic deacetylation, a significant challenge in drug development. This investigation highlights the importance of structural analogs in enhancing the efficacy and stability of pharmacological agents (Stec et al., 2011).
Synthetic Chemistry and Alternative Reactions
Another research effort focused on the one-pot cyclocondensation involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, leading to alternative products to the desired N-methyl-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-8-carboxamide. This study showcases the complexity and unpredictability of synthetic organic reactions, providing insights into reaction mechanisms and the synthesis of novel compounds (Krauze et al., 2007).
Antimicrobial Activity of Thiazolidinone Derivatives
Research into thiazolidin-4-one derivatives, including a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide, evaluated their antimicrobial activity. The study indicates the potential of these compounds in developing new antibacterial and antifungal agents, demonstrating the role of chemical synthesis in addressing microbial resistance (Baviskar et al., 2013).
Antitumor Evaluation of Benzothiazole Derivatives
A study on the synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings for their antitumor activity highlights the ongoing search for effective cancer treatments. The investigation provides valuable data on the anticancer potential of benzothiazole derivatives, contributing to the development of novel therapeutic agents (Yurttaş et al., 2015).
Spectroscopic and Quantum Mechanical Studies
The spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs aimed at evaluating their potential in dye-sensitized solar cells (DSSCs) and as ligands for protein interactions. This research underscores the multifaceted applications of benzothiazolinone derivatives, from photovoltaic efficiency modeling to understanding ligand-protein interactions (Mary et al., 2020).
properties
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-11-7-8-13-14(9-11)21-16(17-13)18-15(19)10-20-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLOKQVDGXJEFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.